molecular formula C12H11F3O3 B2503726 5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid CAS No. 2230800-05-0

5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid

Cat. No.: B2503726
CAS No.: 2230800-05-0
M. Wt: 260.212
InChI Key: SNDPYPLOWINKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid is an organic compound with the molecular formula C12H11F3O3 It is characterized by the presence of a phenyl group, a trifluoromethyl group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid typically involves the following steps:

    Starting Materials: Benzene, trifluoromethyl ketone, and pentanoic acid derivatives.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a Lewis acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to the compound’s binding affinity to specific proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid
  • 5-Oxo-5-[3-(trifluoromethyl)phenyl]pentanoic acid

Comparison

5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid is unique due to its specific combination of a phenyl group and a trifluoromethyl group on a pentanoic acid backbone. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the trifluoromethyl group also enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)9(7-11(17)18)6-10(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDPYPLOWINKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.